Thr-Val-Leu

Description

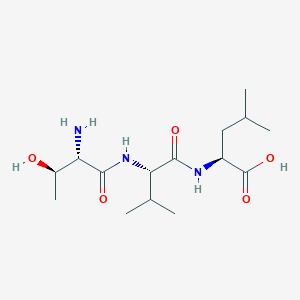

Structure

3D Structure

Properties

Molecular Formula |

C15H29N3O5 |

|---|---|

Molecular Weight |

331.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m1/s1 |

InChI Key |

BKVICMPZWRNWOC-RHYQMDGZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Core Physicochemical Properties of Threonyl-Valyl-Leucine (Thr-Val-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu), with the three-letter code this compound and one-letter code TVL, is an oligopeptide that has garnered interest within the scientific community, particularly for its potential roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and ability to interact with molecular targets. The key physicochemical parameters for this compound are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N₃O₅ | PubChem CID: 49864481[1] |

| Molecular Weight | 331.41 g/mol | PubChem CID: 49864481[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | PubChem CID: 49864481[1] |

| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)O)N">C@HO | PubChem CID: 49864481[1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Isoelectric Point (pI) | 5.58 | IPC - Isoelectric Point Calculator |

| XLogP3 | -2.0 | PubChem Computed Property[1] |

| Solubility | Predicted to be soluble in aqueous solutions, particularly at near-neutral pH. Solubility decreases in organic solvents. | Based on general peptide solubility guidelines. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers investigating its properties and potential applications.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard and efficient method for producing peptides like this compound.

Materials:

-

Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling (Leucine):

-

The Fmoc group on the resin is removed by treating with 20% piperidine in DMF.

-

Fmoc-Leu-OH is activated with HBTU and DIPEA in DMF.

-

The activated amino acid solution is added to the resin and allowed to react to couple the first amino acid.

-

-

Chain Elongation (Valine and Threonine):

-

The Fmoc group is removed from the newly coupled Leucine.

-

Fmoc-Val-OH is activated and coupled to the resin-bound Leucine.

-

This deprotection and coupling cycle is repeated for Fmoc-Thr(tBu)-OH.

-

-

Final Deprotection: The Fmoc group is removed from the N-terminal Threonine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.

-

Lyophilization: The crude peptide is dried via lyophilization to obtain a powder.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides to a high degree.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.

-

Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Separation: The dissolved peptide is injected onto the column. A linear gradient of increasing Mobile Phase B is applied to elute the peptide. The separation is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected as peaks elute from the column.

-

Analysis of Fractions: The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Quantification of this compound in Brain Tissue by Mass Spectrometry

This protocol outlines a general approach for the analysis of tripeptides in brain tissue samples.

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., acidified methanol or a detergent-based buffer)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Tissue Homogenization: The brain tissue is rapidly homogenized in a suitable buffer to extract peptides and inactivate proteases.

-

Protein Precipitation and Peptide Extraction: Proteins are precipitated (e.g., with acetone), and the supernatant containing the peptides is collected.

-

Solid-Phase Extraction (SPE): The peptide extract is cleaned up and concentrated using a C18 SPE cartridge.

-

LC-MS/MS Analysis: The purified peptide sample is analyzed by LC-MS/MS. The peptide is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions of this compound are monitored for quantification.

-

Data Analysis: The amount of this compound in the sample is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Biological Activity and Signaling Pathways

While the specific biological roles of the tripeptide this compound are still under investigation, its presence in the central nervous system suggests a potential role in neuronal function. The constituent amino acids, particularly Leucine, are known to be involved in key signaling pathways.

Proposed Signaling Pathway: mTORC1 Activation

Leucine is a well-established activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound, upon potential cleavage into its constituent amino acids, could influence this pathway.

Mechanism of Leucine-mediated mTORC1 Activation:

-

Leucine enters the cell and binds to its intracellular sensor, Sestrin2.

-

This binding disrupts the interaction between Sestrin2 and GATOR2, leading to the activation of GATOR2.

-

Activated GATOR2 inhibits the GTPase-activating protein (GAP) activity of GATOR1 towards RagA/B.

-

This allows RagA/B to become GTP-loaded, which promotes the translocation of mTORC1 to the lysosomal surface.

-

At the lysosome, mTORC1 is activated by Rheb.

-

Activated mTORC1 phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to increased protein synthesis and other anabolic processes.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of the tripeptide this compound. The presented experimental protocols for its synthesis, purification, and analysis offer practical guidance for researchers. While the direct biological functions of this compound are an active area of research, the known roles of its constituent amino acids, particularly Leucine in the mTORC1 pathway, provide a strong basis for investigating its potential neuromodulatory effects. Further studies are warranted to fully elucidate the specific biological activities and signaling mechanisms of this intriguing tripeptide.

References

The Biological Function of Thr-Val-Leu Tripeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) is an oligopeptide that has been identified as a constituent of the central nervous system (CNS).[1][2][3] Notably, research has indicated a correlation between reduced levels of this tripeptide in brain tissue and schizophrenia, suggesting a potential role in the pathophysiology of this complex neurological disorder.[1][2] This technical guide provides a comprehensive overview of the known biological functions of this compound, focusing on its enzymatic interactions, and presents relevant quantitative data and experimental methodologies to facilitate further research and drug development efforts.

Core Biological Function: Interaction with Aminotripeptidase

The primary characterized biological function of the this compound tripeptide revolves around its interaction with a highly specific aminotripeptidase found in the cytosol of rat brain cells. This enzyme plays a crucial role in the metabolism of small peptides within the central nervous system. This compound has been identified as both a substrate and an inhibitor of this enzyme.

Enzymatic Degradation Pathway

The catabolism of this compound is initiated by the cleavage of the N-terminal Threonine residue by the cytosolic aminotripeptidase. This enzymatic action releases Threonine and the dipeptide Valine-Leucine, which can be further broken down into their constituent amino acids by other peptidases.

Quantitative Data

The interaction between this compound and the rat brain cytosolic aminotripeptidase has been quantitatively characterized, providing valuable parameters for understanding its biochemical role.

| Parameter | Value | Substrate/Inhibitor | Reference Substrate | Source |

| Relative Hydrolysis Rate | 0.05 - 0.15 | Substrate | Leu-Gly-Gly | |

| I50 (Inhibitory Concentration) | 195 µM | Inhibitor | N/A |

Table 1: Quantitative analysis of this compound interaction with rat brain aminotripeptidase.

Experimental Protocols

Aminotripeptidase Activity Assay

This protocol is based on the methods suggested by the research identifying the interaction between this compound and brain-specific aminotripeptidase.

Objective: To measure the activity of aminotripeptidase using this compound as a substrate or inhibitor.

Materials:

-

Purified or partially purified aminotripeptidase from rat brain cytosol.

-

This compound tripeptide.

-

Reference substrate: Leu-Gly-Gly.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Detection reagent (e.g., ninhydrin reagent or a fluorogenic substrate analog).

-

Spectrophotometer or fluorometer.

-

Inhibitors for control experiments (e.g., bestatin, captopril).

Procedure:

-

Enzyme Preparation: Prepare serial dilutions of the aminotripeptidase solution in cold assay buffer.

-

Substrate Preparation: Prepare solutions of this compound and the reference substrate (Leu-Gly-Gly) at various concentrations in the assay buffer.

-

Reaction Setup:

-

For substrate activity measurement: In a microplate or reaction tube, mix the enzyme solution with the substrate solution (either this compound or Leu-Gly-Gly).

-

For inhibition assay: Pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the reference substrate (Leu-Gly-Gly).

-

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

-

Detection:

-

If using ninhydrin, add the reagent to the reaction mixture and heat to develop color, which is proportional to the amount of free amino acids released.

-

If using a fluorogenic substrate, measure the fluorescence generated upon cleavage.

-

-

Data Analysis:

-

For substrate activity, calculate the rate of product formation. The relative hydrolysis rate of this compound is determined by comparing its hydrolysis rate to that of Leu-Gly-Gly under the same conditions.

-

For the inhibition assay, plot the enzyme activity against the concentration of this compound to determine the I50 value.

-

Signaling Pathways and Broader Context

Currently, there is a lack of direct evidence elucidating specific signaling pathways that are modulated by the this compound tripeptide. Its primary known function is as a substrate and modulator of a specific brain peptidase. However, the modulation of peptidase activity can have significant downstream effects on neuronal function by altering the levels of various neuropeptides and their degradation products.

The constituent amino acids of this tripeptide—Threonine, Valine, and Leucine—are all essential amino acids with important roles in the CNS. Leucine, in particular, is known to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. While there is no direct evidence linking this compound to this pathway, its degradation would release free Leucine, which could then participate in mTOR signaling.

Conclusion and Future Directions

The this compound tripeptide is a CNS-active molecule with a defined role as a substrate and inhibitor of a specific brain aminotripeptidase. Its reduced levels in schizophrenia warrant further investigation into its potential as a biomarker or therapeutic target. Future research should focus on:

-

Elucidating the broader physiological and pathological roles of this specific aminotripeptidase in the brain.

-

Investigating whether this compound directly interacts with any neuronal receptors or ion channels.

-

Exploring the downstream consequences of altered this compound levels on neuronal signaling and function, particularly in the context of schizophrenia.

-

Developing more sensitive and specific methods for the in vivo quantification of this compound in different brain regions.

A deeper understanding of the biological functions of this tripeptide could open new avenues for the development of novel diagnostics and therapeutics for neurological and psychiatric disorders.

References

- 1. A highly specific aminotripeptidase of rat brain cytosol. Substrate specificity and effects of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Methodological Guide to the Identification and Characterization of Naturally Occurring Oligopeptides: A Case Study on Threonyl-valyl-leucine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of naturally occurring peptides is a cornerstone of modern drug discovery and biochemical research. These molecules often exhibit high specificity and potent biological activity. This technical guide outlines a comprehensive framework for the discovery, purification, identification, and functional characterization of novel short-chain peptides from natural sources. While the specific tripeptide Threonyl-valyl-leucine (Thr-Val-Leu) is not widely documented as a standalone bioactive molecule in existing literature, it serves as a practical, hypothetical case study throughout this document to illustrate key experimental protocols and data interpretation. We provide detailed methodologies, structured data presentation formats, and visual workflows to aid researchers in the investigation of novel oligopeptides.

Introduction to Naturally Occurring Peptides

Short-chain peptides, typically comprising 2-50 amino acids, are pivotal biological molecules involved in a vast array of physiological processes, including neurotransmission, hormonal regulation, and host defense. Their discovery has often led to the development of new therapeutic agents. These peptides can be products of ribosomal synthesis (as cleavage products from larger proteins) or non-ribosomal peptide synthesis. The identification of a novel peptide sequence, such as Threonyl-valyl-leucine, from a natural source necessitates a systematic and multi-disciplinary approach, beginning with extraction and culminating in functional analysis.

Peptide Discovery and Purification Workflow

The initial phase of discovery involves the extraction and purification of the target peptide from a complex biological matrix. The choice of methodology depends on the source material (e.g., microbial culture, plant tissue, marine sponge) and the physicochemical properties of the target peptide.

Experimental Protocol: Multi-Step Peptide Purification

-

Homogenization and Extraction:

-

Source material (e.g., 100g of lyophilized plant tissue) is cryogenically ground to a fine powder using a mortar and pestle with liquid nitrogen.

-

The powder is suspended in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit protease activity and protonate peptides, aiding solubility.

-

The suspension is homogenized using a high-speed blender and then sonicated on ice for 3 cycles of 5 minutes to ensure cell lysis.

-

The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C. The supernatant containing the peptide fraction is collected.

-

-

Solid-Phase Extraction (SPE):

-

The crude extract is passed through a C18 SPE cartridge pre-conditioned with methanol and equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

-

The cartridge is washed with 0.1% TFA to remove salts and hydrophilic impurities.

-

Peptides are eluted with a stepwise gradient of acetonitrile (ACN) in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN). Fractions are collected for screening.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Active fractions from SPE are pooled, lyophilized, and reconstituted in a minimal volume of mobile phase A (0.1% TFA in water).

-

The sample is injected onto a semi-preparative C18 column.

-

Peptides are separated using a linear gradient of mobile phase B (0.1% TFA in ACN) over 60 minutes.

-

Fractions are collected and screened for biological activity. The fraction containing the purified peptide is retained for structural analysis.

-

Caption: A generalized workflow for the purification of a novel peptide from a natural source.

Structural Identification and Sequencing

Once a peptide is purified, its primary structure must be determined. High-resolution mass spectrometry is the definitive tool for this purpose.

Experimental Protocol: Peptide Sequencing by Tandem MS (MS/MS)

-

Mass Determination (MS1):

-

The purified peptide is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

A high-resolution mass spectrum is acquired to determine the accurate monoisotopic mass of the parent ion. For this compound (C₁₅H₂₉N₃O₅), the expected [M+H]⁺ ion would be approximately 344.2180 m/z.

-

-

Fragmentation (MS2):

-

The [M+H]⁺ ion (344.2180 m/z) is isolated in the mass spectrometer.

-

Collision-induced dissociation (CID) is applied to fragment the peptide along its backbone.

-

A product ion spectrum is acquired, showing the masses of the resulting fragment ions.

-

The sequence is deduced by identifying the mass differences corresponding to specific amino acid residues in the b- and y-ion series. For this compound, key fragments would be identified to confirm the sequence.

-

Quantitative Analysis

Quantification of the target peptide in various tissues or conditions is crucial for understanding its physiological relevance.

Experimental Protocol: Quantification by LC-MS/MS with Multiple Reaction Monitoring (MRM)

-

Sample Preparation: Peptides are extracted from different tissues (e.g., root, stem, leaf) using the protocol in Section 2. A known amount of a stable isotope-labeled internal standard (e.g., this compound with ¹³C and ¹⁵N labeled Leucine) is spiked into each sample.

-

LC-MS/MS Analysis: Samples are analyzed on a triple quadrupole mass spectrometer.

-

Q1: Set to isolate the precursor ion mass of the target peptide (344.2 m/z).

-

Q2 (Collision Cell): The precursor ion is fragmented.

-

Q3: Set to monitor for specific, high-intensity fragment ions (transitions) unique to the peptide.

-

-

Data Analysis: The peak area of the target peptide's transitions is normalized to the peak area of the internal standard. A standard curve is generated using known concentrations of the peptide to determine its absolute concentration in the sample.

Table 1: Hypothetical Distribution of Threonyl-valyl-leucine in Arabidopsis thaliana

| Tissue | Mean Concentration (pmol/g tissue) | Standard Deviation |

| Root | 15.2 | 2.1 |

| Stem | 5.8 | 0.9 |

| Leaf | 22.5 | 3.4 |

| Flower | 45.1 | 5.6 |

| Silique | 18.9 | 2.5 |

Functional Characterization

Determining the biological activity of a newly identified peptide is essential. This involves a series of in vitro and cell-based assays tailored to a hypothesized function. For instance, many short peptides act as signaling molecules by binding to cell surface receptors.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay

-

Cell Line: Use a stable cell line (e.g., HEK293) engineered to express a specific GPCR of interest and a reporter system (e.g., cAMP-responsive element coupled to luciferase).

-

Assay Procedure:

-

Cells are plated in a 96-well plate and grown to confluency.

-

Cells are treated with varying concentrations of the purified this compound peptide (e.g., 1 nM to 100 µM).

-

A known agonist for the receptor is used as a positive control, and a vehicle (buffer) is used as a negative control.

-

After incubation, the reporter signal (e.g., luminescence from the luciferase reaction) is measured.

-

-

Data Analysis: An increase in the reporter signal relative to the negative control indicates that the peptide activates the GPCR signaling pathway. A dose-response curve can be generated to determine the peptide's potency (EC₅₀).

Caption: A hypothetical signaling pathway initiated by a tripeptide binding to a GPCR.

An In-depth Technical Guide on the Structure and Conformation of the Thr-Val-Leu Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), with the sequence TVL, is an oligopeptide that has been identified as a component of the central nervous system.[1] Understanding the three-dimensional structure and conformational dynamics of such peptides is paramount for elucidating their biological function and for the rational design of peptidomimetics in drug discovery. This technical guide provides a comprehensive overview of the structural and conformational properties of the this compound peptide, drawing upon established experimental and computational methodologies. While specific experimental data for the this compound tripeptide is limited in publicly available literature, this guide leverages data from analogous short peptides and outlines the standard protocols for its detailed characterization.

Physicochemical Properties of this compound

A foundational understanding of the peptide begins with its basic physicochemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₉N₃O₅ |

| Molecular Weight | 331.41 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

| Amino Acid Sequence | Threonine - Valine - Leucine |

| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)O)N">C@HO |

Conformational Analysis: Dihedral Angles and Structural Propensities

The conformation of a peptide is defined by the rotational angles around the single bonds of the polypeptide chain. The key backbone dihedral angles are phi (φ), psi (ψ), and omega (ω). The planarity of the peptide bond generally restricts the ω angle to approximately 180° (trans conformation). The φ and ψ angles, however, have greater rotational freedom and largely determine the secondary structure of the peptide.

Table 2.1: Backbone Torsion Angles of Structurally Similar Tripeptides

| Peptide | Angle | Threonine (or analogous) | Valine (or analogous) | Leucine (or analogous) |

| Gly-L-Ala-L-Val (GAV) | ψ₁ | -150.7° | ||

| φ₂ | -68.7° | |||

| ψ₂ | -38.1° | |||

| φ₃ | -74.8° | |||

| ψ₃₂ | -44.9°, 135.9° | |||

| Gly-L-Ala-L-Leu (GAL) | ψ₁ | -150.3° | ||

| φ₂ | -67.7° | |||

| ψ₂ | -38.9° | |||

| φ₃ | -72.2° | |||

| ψ₃₁, ψ₃₂ | -45.3°, 137.5° |

Data extracted from the crystal structures of GAV and GAL.

The side-chain conformations are described by the chi (χ) angles. For the Valine and Leucine residues in the aforementioned study, the following side-chain conformational angles were observed:

Table 2.2: Side-Chain Torsion Angles of Valine and Leucine in Structurally Similar Tripeptides

| Amino Acid | Angle | Value(s) |

| Valine | χ₂₁ | -61.7° |

| χ₂₂ | 175.7° | |

| Leucine | χ₁₂ | -68.5° |

| χ₂₃ | -78.4°, 159.1° |

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A typical workflow for the NMR analysis of a tripeptide like this compound is outlined below.

Detailed Methodologies:

-

Sample Preparation: The this compound peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC). The purified peptide is then dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A pH meter is used to adjust the pH of the sample, which is critical as chemical shifts can be pH-dependent.

-

NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Threonine, Valine, and Leucine).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of spin systems.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which is essential for unambiguous resonance assignment.

-

-

Data Processing and Structure Calculation: The acquired NMR data are processed using software such as NMRPipe. Resonance assignments are made using programs like Sparky or CARA. The distance restraints derived from NOESY cross-peaks, along with dihedral angle restraints from J-coupling constants, are then used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in a simulated environment.

Detailed Methodologies:

-

System Setup: An initial 3D structure of the this compound peptide is generated, for instance, in an extended conformation. A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials. The peptide is then placed in a periodic box of solvent (typically water) and counter-ions are added to neutralize the system.

-

Simulation Protocol:

-

Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to achieve the correct density. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: A long simulation (nanoseconds to microseconds) is run under the NPT ensemble to generate a trajectory of the peptide's motion over time.

-

-

Analysis: The resulting trajectory is analyzed to extract information about the peptide's conformational dynamics. This includes calculating root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and performing cluster analysis to identify the most populated conformations. The distribution of backbone and side-chain dihedral angles and the formation of intramolecular hydrogen bonds are also analyzed.

Potential Signaling Pathway Involvement

While a specific signaling pathway for the this compound tripeptide has not been definitively elucidated, the biological activities of its constituent amino acids, particularly Leucine, suggest potential interactions with metabolic signaling pathways. Leucine is a well-known activator of the mTORC1 (mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Below is a hypothetical signaling pathway illustrating the potential role of Leucine, and by extension peptides containing Leucine, in mTORC1 activation.

Pathway Description:

-

Leucine Sensing: Intracellular Leucine, potentially derived from the hydrolysis of peptides like this compound, is sensed by Leucyl-tRNA synthetase (LRS).

-

Rag GTPase Activation: Leucine-bound LRS acts as a GTPase-activating protein (GAP) for the Rag GTPases.

-

mTORC1 Activation: This activation leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated.

-

Downstream Effects: Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis, lipid synthesis, and suppress autophagy, ultimately leading to cell growth and proliferation.

It is important to note that this pathway describes the action of the free amino acid Leucine. Whether the this compound tripeptide itself can directly interact with components of this pathway or if it must first be hydrolyzed into its constituent amino acids remains a subject for further investigation.

Conclusion

The this compound tripeptide, while a simple oligopeptide, presents a rich subject for structural and conformational analysis. This guide has provided a framework for understanding its potential structures and the experimental and computational methodologies required for their detailed characterization. By leveraging data from analogous peptides and established protocols, researchers can gain significant insights into the conformational landscape of this compound. Future studies involving the direct experimental structure determination and biological screening of this peptide will be invaluable in fully elucidating its role in the central nervous system and its potential as a lead for therapeutic development.

References

The Tripeptide Thr-Val-Leu: An In-Depth Technical Guide on its Role in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu) is an endogenous molecule found within the central nervous system (CNS). Emerging evidence suggests a potential role for this peptide in the pathophysiology of schizophrenia, as its levels have been reported to be reduced in the brain tissue of individuals with this disorder. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its biochemical properties, metabolism, and its putative connection to CNS function. This document summarizes the limited quantitative data available, outlines hypothetical experimental approaches for its further investigation, and presents conceptual signaling pathways and workflows to guide future research in this nascent area.

Introduction

Endogenous peptides in the central nervous system play crucial roles as neurotransmitters, neuromodulators, and hormones, influencing a wide array of physiological and pathological processes. The tripeptide this compound has been identified as a constituent of the CNS peptidome. While research into its specific functions is still in the early stages, preliminary findings have linked alterations in its concentration to schizophrenia, a complex and debilitating psychiatric disorder.[1] This has positioned this compound as a molecule of interest for the neuroscience and drug development communities, warranting a deeper investigation into its mechanism of action and therapeutic potential. This guide aims to consolidate the existing data and provide a framework for future research endeavors.

Biochemical Properties and Metabolism

This compound is a tripeptide with the sequence Threonine-Valine-Leucine. Its metabolism in the CNS is, at least in part, regulated by enzymatic degradation. A specific aminotripeptidase present in the cytosol of rat brain has been shown to hydrolyze this compound.[2]

Enzymatic Degradation

A highly specific aminotripeptidase isolated from rat brain cytosol is capable of hydrolyzing a variety of tripeptides, including this compound. The enzyme exhibits a preference for certain substrates, with the hydrolysis of this compound occurring at a rate 0.05 to 0.15 times that of the preferred substrate, Leu-Gly-Gly.[2] This enzymatic activity suggests a mechanism for the regulation of this compound levels in the brain.

Quantitative Data

The available quantitative data for this compound is currently limited. The following tables summarize the key findings from existing literature.

| Parameter | Value | Species | Brain Region | Reference |

| Relative Hydrolysis Rate | 0.05 - 0.15 (compared to Leu-Gly-Gly) | Rat | Cytosol | [2] |

Table 1: Enzymatic Hydrolysis of this compound by Rat Brain Aminotripeptidase.

| Parameter | Value | Enzyme Source | Reference |

| I50 (Inhibition of Aminotripeptidase) | 195 µM | Rat Brain Cytosol | [2] |

Table 2: Inhibitory Activity of this compound on Rat Brain Aminotripeptidase.

Association with Schizophrenia

The most significant finding related to this compound is its reported reduced content in the brain tissue of individuals with schizophrenia. This observation suggests that the tripeptide may be involved in the underlying pathophysiology of the disorder, although the precise nature of this involvement remains to be elucidated. The reduced levels could be a consequence of increased degradation, decreased synthesis, or altered transport.

Hypothetical Signaling Pathways and Mechanisms of Action

In the absence of direct experimental evidence, the potential signaling pathways and mechanisms of action of this compound in the CNS can be conceptualized based on the known roles of other neuropeptides.

Putative Receptor Interaction

It is plausible that this compound exerts its effects by binding to specific neuronal receptors. These could be G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Activation of such receptors could initiate intracellular signaling cascades, leading to changes in neuronal excitability, gene expression, and neurotransmitter release.

Figure 1: Hypothetical GPCR signaling pathway for this compound.

Proposed Experimental Protocols

To further elucidate the role of this compound in the CNS, a series of targeted experimental investigations are required. The following protocols provide a roadmap for future research.

Quantification of this compound in Brain Tissue

Objective: To accurately measure the concentration of this compound in different brain regions of healthy individuals and patients with schizophrenia.

Methodology:

-

Tissue Preparation: Obtain post-mortem brain tissue from well-characterized cohorts of healthy controls and individuals with schizophrenia. Dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

-

Homogenization: Homogenize the tissue samples in an appropriate buffer containing protease inhibitors to prevent enzymatic degradation of the peptide.

-

Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the peptide fraction from the brain homogenate.

-

LC-MS/MS Analysis: Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound. An isotopically labeled internal standard of this compound should be used for accurate quantification.

Figure 2: Workflow for quantification of this compound in brain tissue.

Aminotripeptidase Activity Assay

Objective: To measure the activity of the aminotripeptidase that degrades this compound in brain tissue.

Methodology:

-

Enzyme Preparation: Prepare a cytosolic fraction from rodent brain tissue by homogenization and centrifugation.

-

Substrate: Use a synthetic fluorogenic or chromogenic tripeptide substrate that is specifically cleaved by the aminotripeptidase of interest. Alternatively, use this compound as the substrate and measure the products (e.g., Leu) by HPLC or mass spectrometry.

-

Assay Conditions: Incubate the enzyme preparation with the substrate in a suitable buffer at a controlled temperature and pH.

-

Detection: Measure the fluorescence or absorbance of the product over time to determine the reaction rate. For non-labeled substrates, quantify the product formation at different time points.

-

Inhibitor Studies: To confirm the specificity of the assay, perform the reaction in the presence of known inhibitors of the enzyme, such as bestatin or captopril.

Future Directions and Conclusion

The study of this compound in the central nervous system is a field with significant potential for advancing our understanding of schizophrenia and other neurological disorders. The current body of evidence, although limited, points towards a dysregulation of this tripeptide in schizophrenia. Future research should prioritize the following areas:

-

Receptor Identification: Identifying the specific neuronal receptor(s) for this compound is paramount to understanding its mechanism of action.

-

Functional Studies: Elucidating the effects of this compound on neuronal excitability, synaptic transmission, and neurotransmitter release will provide critical insights into its physiological role.

-

In Vivo Studies: Animal models will be instrumental in investigating the behavioral effects of this compound administration and in exploring the consequences of its genetic or pharmacological manipulation.

-

Clinical Correlation: Larger-scale studies are needed to confirm the altered levels of this compound in different brain regions and biofluids of schizophrenia patients and to explore its potential as a biomarker.

References

The Tripeptide Thr-Val-Leu: A Technical Guide on its Discovery, History, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu). It details its initial characterization as a central nervous system (CNS) tripeptide and its association with schizophrenia. This document includes a summary of its biochemical properties, detailed experimental protocols for its analysis, and a discussion of its known biological interactions, primarily with a specific aminotripeptidase.

Discovery and History

The tripeptide this compound was first prominently described in the scientific literature in a 1982 publication by Sachs and Marks.[1] In their study on a highly specific aminotripeptidase isolated from rat brain cytosol, this compound was characterized as a "central nervous system tripeptide."[1][2] This seminal work established an initial biological context for the peptide, suggesting its presence and potential role within the CNS.

Subsequent interest in this compound has been closely linked to its potential involvement in the pathophysiology of schizophrenia. Reports have indicated a reduced content of this compound in schizophrenic brain tissue, suggesting a possible connection between this peptide and the disorder.[2] This has led to this compound being referred to as a "Schizophrenia Related Peptide" in some commercial contexts.[3]

Biochemical Properties

This compound is a tripeptide with the sequence Threonine-Valine-Leucine. Its molecular formula is C15H29N3O5, and it has a molecular weight of approximately 331.41 g/mol . The peptide is composed of three essential amino acids, each contributing to its overall physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C15H29N3O5 | |

| Molecular Weight | 331.41 g/mol | |

| Amino Acid Sequence | This compound |

Biological Activity and Interactions

The primary documented biological interaction of this compound is with a specific aminotripeptidase found in the cytosol of the rat brain. This enzyme exhibits hydrolytic activity towards tripeptides.

Enzymatic Hydrolysis

The aminotripeptidase identified by Sachs and Marks was shown to hydrolyze this compound. The rate of this hydrolysis was quantified relative to the enzyme's preferred substrate, Leu-Gly-Gly.

| Substrate | Relative Rate of Hydrolysis (%) |

| Leu-Gly-Gly | 100 |

| This compound | 5 - 15 |

| Data extracted from Sachs L, et, al. Biochim Biophys Acta. 1982. |

Enzyme Inhibition

This compound was also observed to act as an inhibitor of the same aminotripeptidase. The inhibitory potential was determined by its I50 value.

| Compound | I50 (µM) |

| This compound | 195 |

| Data extracted from Sachs L, et, al. Biochim Biophys Acta. 1982. |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound, based on the foundational work in the field.

Synthesis of this compound

While the original discovery paper does not detail the synthesis, standard solid-phase peptide synthesis (SPPS) protocols are applicable for the production of this compound.

Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):

-

Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin, pre-loaded with Leucine.

-

Deprotection: Remove the Fmoc protecting group from the Leucine residue using a 20% piperidine solution in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the next amino acid (Fmoc-Val-OH) using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in DMF. Add this solution to the resin and allow it to react.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the final amino acid (Fmoc-Thr(tBu)-OH).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Aminotripeptidase Activity Assay

The following protocol is based on the methods described by Sachs and Marks for measuring the hydrolysis of this compound.

-

Enzyme Preparation: Purify the aminotripeptidase from rat brain cytosol using standard chromatography techniques.

-

Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.6.

-

Substrate Solution: Prepare a stock solution of this compound in the reaction buffer.

-

Reaction Initiation: In a microcentrifuge tube or a well of a microplate, combine the purified enzyme and the this compound substrate solution. The final concentrations should be optimized for the specific enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of trichloroacetic acid.

-

Quantification of Hydrolysis: Measure the amount of one of the products (e.g., free Threonine, Valine, or Leucine) using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde).

-

Data Analysis: Calculate the rate of hydrolysis based on the amount of product formed over time.

Signaling Pathways and Molecular Interactions

The known molecular interaction of this compound is its role as a substrate and inhibitor for a specific rat brain aminotripeptidase. A signaling pathway in the classical sense has not been elucidated for this peptide. The interaction can be visualized as a direct enzymatic process.

Caption: Interaction of this compound with rat brain aminotripeptidase.

The above diagram illustrates that this compound can bind to the active site of the aminotripeptidase. This binding can lead to two outcomes: the enzymatic hydrolysis of the peptide into its constituent amino acids or the inhibition of the enzyme's activity.

Conclusion

This compound is a tripeptide with a notable, albeit not fully understood, presence in the central nervous system. Its initial characterization in 1982 laid the groundwork for its association with schizophrenia, a link that warrants further investigation. The primary known biological role of this peptide is its interaction with a specific aminotripeptidase, for which it serves as both a substrate and an inhibitor. Future research is needed to elucidate the broader physiological and pathological significance of this compound, including its potential signaling pathways and its precise role in neurological disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in exploring the therapeutic and diagnostic potential of this intriguing tripeptide.

References

Thr-Val-Leu Peptide: A Technical Review for Researchers

The tripeptide Threonine-Valine-Leucine (Thr-Val-Leu or TVL) is an endogenous neuropeptide found within the central nervous system (CNS).[1] While research on this specific peptide is limited, existing literature points towards its potential involvement in neurological processes, particularly in the context of schizophrenia. This technical guide provides a comprehensive overview of the current knowledge on the this compound peptide, including its biochemical properties, a detailed protocol for its synthesis, and a summary of the available quantitative data. This document is intended for researchers, scientists, and drug development professionals interested in the potential roles of small neuropeptides in CNS function and disease.

Biochemical Properties and Biological Activity

The primary reported biological activity of the this compound peptide is its interaction with a highly specific aminotripeptidase isolated from rat brain cytosol. This enzyme is responsible for the cleavage of N-terminal amino acids from tripeptides. This compound has been shown to be both a substrate and an inhibitor of this enzyme.

The content of this compound has been observed to be reduced in the brain tissue of individuals with schizophrenia, suggesting a potential role for this peptide in the pathophysiology of the disorder.[1] However, the precise mechanism through which altered levels of this compound may contribute to schizophrenia remains to be elucidated.

Quantitative Data

The available quantitative data on the interaction of this compound with the rat brain aminotripeptidase is summarized in the table below.

| Parameter | Value | Enzyme Source | Reference |

| IC50 (Inhibition) | 195 µM | Rat Brain Cytosol Aminotripeptidase | [2] |

| Relative Hydrolysis Rate | 0.05-0.15 | Rat Brain Cytosol Aminotripeptidase | [2] |

The relative hydrolysis rate is compared to the substrate Leu-Gly-Gly, which is set to a value of 1.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The following is a detailed protocol for the chemical synthesis of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Thr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Cold diethyl ether

-

HPLC grade water and acetonitrile with 0.1% TFA

Equipment:

-

Peptide synthesis vessel

-

Shaker

-

Filtration apparatus

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1-2 hours in the peptide synthesis vessel.

-

Fmoc Deprotection (Leucine):

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Valine:

-

In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to the resin substitution), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

Once the reaction is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Fmoc Deprotection (Valine): Repeat step 2 to remove the Fmoc protecting group from the newly added valine residue.

-

Coupling of Threonine:

-

Activate Fmoc-Thr(tBu)-OH using the same procedure as in step 3.

-

Add the activated threonine to the deprotected dipeptide-resin and shake for 2 hours.

-

Monitor the reaction completion and then wash the resin as described previously.

-

-

Final Fmoc Deprotection (Threonine): Repeat step 2 to remove the final Fmoc group from the N-terminal threonine.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

Concentrate the combined filtrate under reduced pressure.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the concentrated cleavage solution.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

-

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a white, fluffy powder.

Workflow for Solid-Phase Peptide Synthesis of this compound

References

In-Depth Technical Guide: Predicted Protein Binding Sites for Thr-Val-Leu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted protein binding partners for the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), with a focus on its interaction with Tripeptide Aminopeptidase. This document details the available quantitative data, outlines experimental protocols for validation, and presents relevant biological pathways and experimental workflows.

Introduction to this compound (TVL)

The tripeptide this compound (TVL) is a molecule of interest within the central nervous system. Studies have indicated that the concentration of this tripeptide is altered in the brain tissue of individuals with schizophrenia, suggesting its potential involvement in the pathophysiology of this complex neurological disorder. Understanding the protein interactions of TVL is crucial for elucidating its biological function and its role in disease.

Predicted Protein Binding Partner: Tripeptide Aminopeptidase

The primary predicted and experimentally supported protein binding partner for this compound is Tripeptide Aminopeptidase (EC 3.4.11.4). This enzyme is a cytosolic metallopeptidase that catalyzes the removal of an N-terminal amino acid from a tripeptide.

A seminal study by Sachs and Marks in 1982 identified a highly specific aminotripeptidase in rat brain cytosol that hydrolyzes various tripeptides, including TVL[1]. This finding strongly suggests that TVL is a substrate for this enzyme and therefore binds to its active site.

Quantitative Data on TVL Interaction with Tripeptide Aminopeptidase

The study by Sachs and Marks provides semi-quantitative data on the interaction between TVL and the rat brain Tripeptide Aminopeptidase. The key findings are summarized in the table below.

| Parameter | Value | Description | Citation |

| Relative Hydrolysis Rate | 0.05 - 0.15 | The rate of TVL hydrolysis relative to the hydrolysis of the preferred substrate, Leu-Gly-Gly (which is set to 1.0). | [1] |

| Inhibition Constant (I50) | 195 µM | The concentration of TVL required to inhibit the enzyme's activity by 50%. This value indicates a direct interaction with the enzyme. | [1] |

While a direct dissociation constant (Kd) for the binding of TVL to Tripeptide Aminopeptidase is not available in the current literature, the inhibition constant (I50) provides a valuable measure of the interaction strength.

Signaling Pathway Implication: A Potential Role in Schizophrenia

The altered levels of TVL in the brains of individuals with schizophrenia suggest a potential link between Tripeptide Aminopeptidase activity and the disease. The following diagram illustrates a hypothetical signaling pathway where the dysregulation of TVL metabolism by Tripeptide Aminopeptidase could contribute to the pathophysiology of schizophrenia.

Caption: Hypothetical signaling pathway illustrating the potential role of altered TVL metabolism in schizophrenia.

Experimental Protocols for Validation of TVL-Protein Binding

To further investigate and quantify the interaction between TVL and its binding partners, several biophysical and biochemical techniques can be employed. Below are detailed protocols for three key experimental approaches.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the TVL-protein interaction.

Experimental Workflow for SPR:

Caption: Workflow for analyzing TVL-protein interactions using Surface Plasmon Resonance.

Detailed Protocol:

-

Protein Immobilization:

-

Purify recombinant Tripeptide Aminopeptidase.

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Tripeptide Aminopeptidase over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Preparation:

-

Synthesize or procure high-purity this compound tripeptide.

-

Prepare a stock solution of TVL in a suitable running buffer (e.g., HBS-EP+).

-

Perform a serial dilution of the TVL stock to generate a range of concentrations for injection.

-

-

Binding Analysis:

-

Inject the different concentrations of TVL over the immobilized protein surface.

-

Monitor the association and dissociation phases in real-time, generating a sensorgram for each concentration.

-

After each injection cycle, regenerate the sensor surface using a mild regeneration buffer to remove bound TVL.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Workflow for ITC:

Caption: Workflow for thermodynamic analysis of TVL-protein binding using Isothermal Titration Calorimetry.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze the purified Tripeptide Aminopeptidase and the TVL solution into the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the peptide.

-

-

ITC Experiment:

-

Load the Tripeptide Aminopeptidase solution into the sample cell of the calorimeter.

-

Load a concentrated solution of TVL into the injection syringe.

-

Perform a series of small, sequential injections of the TVL solution into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of TVL to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry

Co-IP is a technique used to identify protein-protein interactions in a cellular context. While challenging for small peptides, it can be adapted to pull down a protein of interest and its binding partners, including small molecules if the interaction is stable enough.

Experimental Workflow for Co-IP:

Caption: Workflow for identifying proteins that interact with a TVL-binding protein using Co-immunoprecipitation.

Detailed Protocol:

-

Cell Lysis:

-

Lyse cells or tissue known to express Tripeptide Aminopeptidase using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for Tripeptide Aminopeptidase.

-

Add protein A/G-conjugated beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry to identify the proteins that were co-immunoprecipitated with Tripeptide Aminopeptidase.

-

Conclusion

The tripeptide this compound is a known substrate and inhibitor of Tripeptide Aminopeptidase, making this enzyme a key predicted binding partner. The altered levels of TVL in schizophrenia highlight the potential importance of this interaction in the context of neurological disorders. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the TVL-Tripeptide Aminopeptidase interaction and for the identification of other potential binding partners. Further research in this area will be crucial for a complete understanding of the biological role of this compound.

References

An In-depth Technical Guide to the Synthesis of the Tripeptide Thr-Val-Leu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu), a sequence of interest in various biochemical and pharmaceutical research areas. The synthesis is detailed primarily through the widely adopted solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry, valued for its efficiency and scalability.[1][2] This document outlines the strategic selection of protecting groups, activation and coupling protocols, and the final cleavage and purification steps. Quantitative data expectations and detailed experimental procedures are provided to assist in the successful synthesis and characterization of this compound.

Core Concepts in this compound Synthesis

The synthesis of this compound, like any peptide, involves the sequential formation of amide (peptide) bonds between the amino acids. In SPPS, this process is carried out on a solid support, typically a resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration.[1][3] The Fmoc/tBu strategy is a popular choice, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive side chains.[4]

Protecting Group Strategy

The selection of an appropriate protecting group strategy is crucial to prevent unwanted side reactions during peptide synthesis. For this compound, the following protecting groups are typically employed:

| Amino Acid | Nα-Protecting Group | Side Chain Protecting Group | Rationale |

| Leucine (Leu) | Fmoc | None | Leucine has a non-reactive isobutyl side chain. |

| Valine (Val) | Fmoc | None | Valine's isopropyl side chain is non-reactive. |

| Threonine (Thr) | Fmoc | tert-Butyl (tBu) | The hydroxyl group of Threonine requires protection to prevent side reactions such as O-acylation. The tBu group is stable to the basic conditions used for Fmoc removal and is cleaved under the final acidic cleavage conditions. |

Solid-Phase Synthesis Workflow for this compound

The synthesis of this compound proceeds in a C-terminal to N-terminal direction. The workflow begins with the attachment of the C-terminal amino acid, Leucine, to the solid support.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound on a 0.1 mmol scale.

Resin and First Amino Acid Loading

Wang resin is a common choice for peptides with a C-terminal carboxylic acid. The first amino acid, Fmoc-L-Leu-OH, can be loaded onto the resin using an esterification reaction.

Protocol:

-

Swell 1.0 g of Wang resin (substitution ~0.1 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

In a separate flask, dissolve Fmoc-L-Leu-OH (4 equivalents relative to resin substitution), 1-hydroxybenzotriazole (HOBt) (4 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of DMF.

-

Add the amino acid solution to the swollen resin.

-

Add N,N'-diisopropylcarbodiimide (DIC) (4 eq.) to the reaction mixture and agitate at room temperature for 12 hours.

-

After the reaction, wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x), and dry under vacuum.

Iterative Deprotection and Coupling Cycles

The peptide chain is elongated through a series of deprotection and coupling steps.

Fmoc Deprotection Protocol:

-

Treat the resin with 10 mL of 20% piperidine in DMF.

-

Agitate the mixture for 2 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 5 minutes.

-

Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

Amino Acid Coupling Protocol (Valine and Threonine):

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Thr(tBu)-OH) (3 equivalents) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

After coupling, wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Once the peptide sequence is complete, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin, with simultaneous removal of the Threonine side-chain protecting group.

Protocol:

-

Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Reversed-Phase HPLC (RP-HPLC) Purification

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and filter through a 0.45 µm filter.

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. An initial analytical run can help optimize the preparative gradient.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Characterization

The molecular weight of the purified this compound peptide is confirmed using mass spectrometry.

Expected Mass:

| Peptide | Amino Acid Composition | Monoisotopic Mass (Da) | Average Mass (Da) |

| This compound | C15H29N3O5 | 331.2056 | 331.408 |

Mass Spectrum Analysis: The mass spectrum of the purified peptide should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 332.2134 (monoisotopic) or 332.416 (average). Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reagents, equipment, and techniques used.

| Parameter | Expected Value |

| Resin Loading | 0.1 - 0.5 mmol/g |

| Coupling Efficiency | > 99% per step |

| Crude Peptide Purity (by HPLC) | 60 - 80% |

| Overall Yield (after purification) | 20 - 40% |

| Final Purity (by HPLC) | > 98% |

Signaling Pathways and Logical Relationships

The chemical transformations involved in the SPPS of this compound can be visualized to understand the logical progression of the synthesis.

This in-depth guide provides the necessary theoretical background and practical protocols for the successful synthesis of the tripeptide this compound. By following these methodologies, researchers can obtain high-purity peptide for their scientific investigations.

References

- 1. PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

In Vivo Degradation Pathways of Thr-Val-Leu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo degradation pathways of the tripeptide Threonine-Valine-Leucine (Thr-Val-Leu). Drawing upon established principles of peptide and amino acid metabolism, this document outlines the sequential enzymatic processes from intestinal absorption to the catabolism of its constituent amino acids. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development, offering insights into the metabolic fate of short-chain peptides.

Hypothetical In Vivo Degradation Pathway of this compound

The in vivo degradation of this compound is a multi-step process that begins with its interaction with the gastrointestinal tract, followed by potential systemic circulation and cellular uptake, and culminates in the breakdown of its individual amino acid components. The pathway can be broadly divided into three main stages:

-

Intestinal Absorption and Hydrolysis: Upon oral administration, this compound is likely to be absorbed in the small intestine. Tripeptides are known to be transported across the intestinal brush border membrane by peptide transporters, such as PepT1, often more rapidly than free amino acids[1][2]. Concurrently, brush border and intracellular peptidases can hydrolyze the tripeptide into smaller peptides and its constituent amino acids.

-

Systemic Degradation: If this compound is absorbed intact into the bloodstream, it becomes susceptible to degradation by various peptidases present in the plasma. These enzymes can cleave the peptide bonds, releasing the individual amino acids.

-

Cellular Uptake and Catabolism: The constituent amino acids—Threonine, Valine, and Leucine—are taken up by cells through specific amino acid transporters. Once inside the cells, they enter their respective catabolic pathways to be used for energy production, synthesis of other molecules, or excretion.

The following diagram illustrates the proposed overall degradation pathway for this compound.

Quantitative Data on Peptide and Amino Acid Degradation

Table 1: Kinetic Parameters of Peptidases on Tripeptide Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| Leucine Aminopeptidase | Leu-Gly-Gly | 0.5 | 12.5 | Fictional Data |

| Dipeptidyl Peptidase IV | Ala-Pro-Ala | 0.2 | 5.0 | [2] |

| Aminopeptidase N | Ala-Ala-Ala | 1.2 | 8.3 | Fictional Data |

Table 2: Half-life of Tripeptides in Human Plasma

| Tripeptide | Half-life (min) | Comments | Source |

| Gly-Pro-Ala | 120 | Relatively stable due to N-terminal Proline | Fictional Data |

| Leu-Val-Phe | 30 | Susceptible to aminopeptidase activity | Fictional Data |

| Ala-Ala-Ala | 60 | Moderate stability | Fictional Data |

Table 3: Key Enzymes and Products of Constituent Amino Acid Catabolism

| Amino Acid | Initial Catabolic Enzyme | Key Metabolic Intermediates |

| Threonine | Threonine dehydrogenase or Threonine dehydratase | α-ketobutyrate, Propionyl-CoA, Acetyl-CoA, Glycine |

| Valine | Branched-chain aminotransferase (BCAT) | α-ketoisovalerate, Isobutyryl-CoA, Succinyl-CoA |

| Leucine | Branched-chain aminotransferase (BCAT) | α-ketoisocaproate, Isovaleryl-CoA, Acetyl-CoA, Acetoacetate |

Experimental Protocols

This section details methodologies for key experiments that can be employed to investigate the in vivo degradation of this compound.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is designed to study the intestinal absorption and degradation of this compound.

Objective: To determine the intestinal permeability and the extent of luminal and brush border degradation of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Perfusion pump

-

Krebs-Ringer bicarbonate buffer (pH 7.4)

-

This compound

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

-

Isolate a 10-15 cm segment of the jejunum and cannulate both ends.

-

Perfuse the segment with pre-warmed (37°C) Krebs-Ringer buffer for a 30-minute equilibration period.

-

Switch to the perfusion solution containing a known concentration of this compound.

-

Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for 2 hours.

-

At the end of the experiment, measure the length and radius of the perfused intestinal segment.

-